molecular formula C8H10N2O3 B13861297 (Z)-2-(2,3-Dioxo)levetiracetam

(Z)-2-(2,3-Dioxo)levetiracetam

Cat. No.: B13861297
M. Wt: 182.18 g/mol
InChI Key: YNKQBVODTWDROE-DJWKRKHSSA-N
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Description

(Z)-2-(2,3-Dioxo)levetiracetam is a chemical compound that may be of interest in various fields of scientific research. Its structure suggests it could be related to levetiracetam, a well-known anticonvulsant medication used to treat epilepsy. The presence of the (Z)-2-(2,3-Dioxo) moiety indicates potential unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-Dioxo)levetiracetam would likely involve the introduction of the (Z)-2-(2,3-Dioxo) group onto the levetiracetam backbone. This could be achieved through various organic synthesis techniques, such as:

    Oxidation reactions: to introduce the dioxo functionality.

    Isomerization reactions: to ensure the (Z)-configuration.

Industrial Production Methods

Industrial production methods would need to be optimized for yield and purity. This might involve:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,3-Dioxo)levetiracetam may undergo several types of chemical reactions, including:

    Oxidation: Further oxidation could modify the dioxo group.

    Reduction: Reduction reactions might convert the dioxo group to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, water.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction might yield a dihydroxy derivative, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: (Z)-2-(2,3-Dioxo)levetiracetam could serve as a building block for synthesizing new chemical entities.

Biology

    Biochemical studies: Investigating the interaction of this compound with biological macromolecules.

Medicine

    Pharmacological research: Exploring potential therapeutic effects, such as anticonvulsant or neuroprotective activities.

Industry

    Material science:

Mechanism of Action

The mechanism of action of (Z)-2-(2,3-Dioxo)levetiracetam would depend on its interaction with molecular targets. Potential pathways could include:

    Binding to neurotransmitter receptors: Modulating neuronal activity.

    Inhibition of enzymes: Affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Levetiracetam: A well-known anticonvulsant.

    Brivaracetam: Another anticonvulsant with a similar structure.

Uniqueness

(Z)-2-(2,3-Dioxo)levetiracetam’s unique structural features, such as the (Z)-2-(2,3-Dioxo) group, may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(Z)-2-(2,3-dioxopyrrolidin-1-yl)but-2-enamide

InChI

InChI=1S/C8H10N2O3/c1-2-5(7(9)12)10-4-3-6(11)8(10)13/h2H,3-4H2,1H3,(H2,9,12)/b5-2-

InChI Key

YNKQBVODTWDROE-DJWKRKHSSA-N

Isomeric SMILES

C/C=C(/C(=O)N)\N1CCC(=O)C1=O

Canonical SMILES

CC=C(C(=O)N)N1CCC(=O)C1=O

Origin of Product

United States

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